2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final steps often involve the formation of the thioether linkage and the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-methylacetamide
- 2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-ethylacetamide
Uniqueness
Compared to similar compounds, 2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide may exhibit unique properties due to the presence of the tetrahydrofuran-2-yl group. This group could influence the compound’s solubility, stability, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S/c1-29-18-10-6-16(7-11-18)22-26-21(15-4-8-17(24)9-5-15)23(27-22)31-14-20(28)25-13-19-3-2-12-30-19/h4-11,19H,2-3,12-14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBCTBMXCWWIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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